Tert-butyl 2-fluoro-4-nitrophenylcarbamate: Strategic Scaffold for Medicinal Chemistry
Tert-butyl 2-fluoro-4-nitrophenylcarbamate: Strategic Scaffold for Medicinal Chemistry
Executive Summary
Tert-butyl 2-fluoro-4-nitrophenylcarbamate (CAS: 220913-42-8) is a critical intermediate in the synthesis of advanced pharmaceutical agents, particularly in the development of Proteolysis Targeting Chimeras (PROTACs) and kinase inhibitors . By masking the aniline functionality of 2-fluoro-4-nitroaniline with a tert-butyloxycarbonyl (Boc) group, this compound allows for chemoselective transformations at the nitro position—typically reduction to a primary amine followed by conjugation.
This guide provides a validated synthetic protocol, structural analysis, and application workflows, grounded in recent high-impact medicinal chemistry literature (Jin et al., 2025).
Chemical Identity & Physicochemical Profile[1][2][3][4][5]
| Property | Specification |
| CAS Number | 220913-42-8 |
| IUPAC Name | tert-butyl N-(2-fluoro-4-nitrophenyl)carbamate |
| Molecular Formula | C₁₁H₁₃FN₂O₄ |
| Molecular Weight | 256.23 g/mol |
| Appearance | Yellow to off-white solid |
| Solubility | Soluble in DCM, EtOAc, DMSO; Insoluble in water |
| Precursor | 2-Fluoro-4-nitroaniline (CAS 369-35-7) |
| Key Functionality | Orthogonal protection of aniline; Nitro-reduction precursor |
Structural Analysis
The molecule features a highly electron-deficient aromatic ring due to the synergistic withdrawal effects of the nitro group (-NO₂) at the para position and the fluorine atom (-F) at the ortho position.
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Electronic Deactivation: The 2-fluoro substituent lowers the nucleophilicity of the aniline nitrogen, making the initial Boc-protection slower than in non-fluorinated analogs, often requiring catalysis (DMAP).
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Conformational Locking: The ortho-fluorine can induce specific conformational preferences via intramolecular hydrogen bonding with the carbamate NH, influencing binding affinity in final drug targets.
Validated Synthesis Protocol
Source: Adapted from Jin et al., RSC Publishing, 2025 [1].
Step 1: Boc-Protection of 2-Fluoro-4-nitroaniline
The low nucleophilicity of the starting aniline requires activation with 4-Dimethylaminopyridine (DMAP).
Reagents:
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2-Fluoro-4-nitroaniline (1.0 eq)[1]
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Di-tert-butyl dicarbonate (Boc₂O) (1.1 eq)
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Triethylamine (TEA) (1.5 eq)
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DMAP (0.12 eq)
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Dichloromethane (DCM) (Solvent)
Protocol:
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Dissolution: Suspend 2-fluoro-4-nitroaniline in dry DCM under an inert atmosphere (N₂).
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Base Addition: Add TEA and catalytic DMAP. Stir for 10 minutes to ensure homogeneity.
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Boc Addition: Add Boc₂O slowly (solid or solution in DCM) to the reaction mixture.
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Reaction: Stir at room temperature (25 °C) for 4–12 hours. Monitor conversion by TLC (Hexane:EtOAc 4:1) or LC-MS.[2]
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Note: The spot for the product will be less polar (higher R_f) than the starting aniline.
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Workup: Dilute with DCM, wash with 1M HCl (to remove DMAP/TEA), saturated NaHCO₃, and brine.
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Purification: Dry organic layer over MgSO₄, concentrate, and purify via flash column chromatography (Gradient: 0–20% EtOAc in Hexanes).
Step 2: Chemoselective Nitro Reduction
This step yields tert-butyl (4-amino-2-fluorophenyl)carbamate , the "active" scaffold for drug conjugation.
Protocol:
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Setup: Dissolve the nitro-carbamate (from Step 1) in a mixture of EtOAc/EtOH (2:3).
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Catalyst: Add 10% Pd/C (10 wt% loading).
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Reduction:
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Method A (Hydrogenation): Stir under H₂ atmosphere (balloon or 40 psi) overnight.
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Method B (Transfer): Add Ammonium Formate (2.0 eq) and stir at ambient temperature.
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Isolation: Filter through a Celite pad to remove Pd/C. Concentrate the filtrate to obtain the diamine product.
Reaction Mechanism & Workflow Visualization
The following diagram illustrates the transformation pathway from the raw material to the active PROTAC linker intermediate.
Figure 1: Synthetic workflow for the generation of the 4-amino-2-fluorophenyl carbamate scaffold.
Applications in Drug Development[7]
PROTAC Linker Synthesis
Recent research (Jin et al., 2025) highlights the use of this scaffold in synthesizing Pyrrolobenzodiazepine (PBD)-based PROTACs targeting the NF-κB RelA/p65 subunit.
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Role: The tert-butyl (4-amino-2-fluorophenyl)carbamate serves as the connection point between the E3 ligase ligand (e.g., Thalidomide or Lenalidomide derivative) and the target protein ligand.
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Mechanism: The free amine at the 4-position is coupled to the linker, while the Boc group protects the 1-position amine. Post-coupling, the Boc group is removed (acidic conditions) to reveal the aniline required for the final pharmacophore assembly.
Kinase Inhibitors
The 2-fluoro-1,4-diaminobenzene motif is a privileged structure in kinase inhibitors (e.g., targeting EGFR or MEK).
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Fluorine Effect: The fluorine atom at the C2 position increases metabolic stability (blocking Phase I oxidation) and modulates the pKa of the aniline, often improving the hydrogen-bond donor capability of the adjacent NH in the active site.
Analytical Characterization (Expected Data)
Researchers should verify the identity of the intermediate using the following diagnostic signals:
| Technique | Diagnostic Signals | Interpretation |
| ¹H NMR (CDCl₃) | δ ~1.50 (s, 9H) | Boc Group: Characteristic strong singlet. |
| δ ~8.0–8.2 (m, 1H) | H-3 (Aromatic): Deshielded by adjacent -NO₂ and -F. | |
| δ ~7.9 (dd, 1H) | H-5 (Aromatic): Ortho to -NO₂. | |
| δ ~8.4 (dd, 1H) | H-6 (Aromatic): Ortho to -NHBoc, deshielded by anisotropy. | |
| δ ~7.0–7.2 (br s, 1H) | NH: Broad singlet, exchangeable with D₂O. | |
| MS (ESI+) | m/z 279.1 [M+Na]⁺ | Sodium adduct is commonly observed for Boc-carbamates. |
| IR | ~1710–1730 cm⁻¹ | C=O Stretch: Carbamate carbonyl. |
| ~1530, 1350 cm⁻¹ | NO₂ Stretch: Asymmetric and symmetric nitro stretches. |
Safety & Handling
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Nitro Compounds: Potential explosion hazard if heated under confinement. Do not distill the nitro-intermediate at high temperatures.
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Toxicity: Like most nitroanilines, this compound should be treated as potentially toxic by inhalation and skin contact. Use a fume hood and nitrile gloves.
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Storage: Store at 2–8°C under inert gas. The Boc group is acid-sensitive; avoid exposure to HCl or TFA vapors during storage.
References
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Jin, P., et al. (2025).[3] Design, synthesis and evaluation of pyrrolobenzodiazepine (PBD)-based PROTAC conjugates for the selective degradation of the NF-κB RelA/p65 subunit. RSC Publishing.[4] (Accessed via RSC).
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Sigma-Aldrich. tert-Butyl (4-nitrophenyl)carbamate Product Information. (Used for comparative physicochemical data).
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BenchChem. Technical Guide: 2'-Fluoro-4'-nitroacetanilide. (Context on fluorinated aniline reactivity).
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. 220913-42-8|tert-Butyl (2-fluoro-4-nitrophenyl)carbamate|BLD Pharm [bldpharm.com]
- 3. Design, synthesis and evaluation of pyrrolobenzodiazepine (PBD)-based PROTAC conjugates for the selective degradation of the NF-κB RelA/p65 subunit - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D5MD00316D [pubs.rsc.org]
- 4. Direct synthesis of N-perfluoro-tert-butyl secondary amines from N-trifluoromethyl secondary amines - Chemical Science (RSC Publishing) [pubs.rsc.org]
